![molecular formula C9H18N2O B2834908 4-(Pyrrolidin-3-ylmethyl)morpholine CAS No. 933704-68-8](/img/structure/B2834908.png)
4-(Pyrrolidin-3-ylmethyl)morpholine
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Overview
Description
“4-(Pyrrolidin-3-ylmethyl)morpholine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It is also known as “4-Pyrrolidin-3-yl morpholine” with the CAS Number: 53617-37-1 . Another variant of this compound is “4-(Pyrrolidin-3-ylmethyl)morpholine dihydrochloride” with the CAS Number: 933704-68-8 .
Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-3-ylmethyl)morpholine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecular formula is C9H18N2O, and the molecular weight is 170.25 .Scientific Research Applications
- Antibacterial Agents : Researchers have explored derivatives of 4-(Pyrrolidin-3-ylmethyl)morpholine for their antibacterial properties . These compounds exhibit activity against certain bacterial strains, making them potential candidates for drug development.
- Scaffold for Novel Drugs : The pyrrolidine moiety serves as a versatile scaffold in drug discovery. Scientists investigate modifications around the morpholine ring to create novel compounds with improved pharmacological properties .
Medicinal Chemistry and Drug Development
Future Directions
The future directions for “4-(Pyrrolidin-3-ylmethyl)morpholine” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications. Given the versatility of pyrrolidine derivatives, “4-(Pyrrolidin-3-ylmethyl)morpholine” could have potential uses in various fields, including medicinal chemistry .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . In one instance, a derivative of pyrrolidine was found to have target selectivity toward BACE1, a key enzyme in the pathogenesis of Alzheimer’s disease .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the steric factors can influence the biological activity of pyrrolidine derivatives .
properties
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-10-7-9(1)8-11-3-5-12-6-4-11/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQJKJPNFWHBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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